what is rac-Pregabalin-d4 and its chemical structure
what is rac-Pregabalin-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-Pregabalin-d4, a deuterated analog of the widely used pharmaceutical agent Pregabalin. This document details its chemical structure, properties, and its critical role as an internal standard in bioanalytical methodologies.
Introduction to rac-Pregabalin-d4
rac-Pregabalin-d4 is a stable isotope-labeled form of racemic Pregabalin. In this molecule, four hydrogen atoms have been replaced by deuterium atoms.[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis of Pregabalin in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The addition of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties, allowing it to be distinguished from the non-labeled analyte while co-eluting chromatographically.[1] Its primary application is in pharmacokinetic and bioequivalence studies where accurate quantification of Pregabalin is crucial.[4]
Chemical Structure and Properties
The chemical structure of rac-Pregabalin-d4 is identical to that of Pregabalin, with the exception of the four deuterium atoms. The IUPAC name for rac-Pregabalin-d4 is 3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid.[2]
Caption: Chemical structure of rac-Pregabalin-d4.
Physicochemical Properties
A summary of the key physicochemical properties of rac-Pregabalin-d4 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃D₄NO₂ | [5][6] |
| Molecular Weight | 163.25 g/mol | [5][6] |
| Exact Mass | 163.151035769 Da | [2] |
| Synonyms | 3-(Aminomethyl)-5-methylhexanoic-d4 Acid, rac-PD-144723-d4, rac-CI-1008-d4, (+/-)-Pregabalin-d4 | [5][6] |
| Physical Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and methanol | N/A |
Synthesis of rac-Pregabalin-d4
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Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.
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Use of Deuterated Reagents: The synthesis can be designed to incorporate deuterium atoms by using deuterated starting materials or reagents. For example, a reduction step in the synthesis of a precursor could be carried out using a deuterating agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
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Catalytic Deuteration: Specific catalytic methods can be employed to introduce deuterium at desired positions with high selectivity.
The following diagram illustrates a generalized workflow for the synthesis of rac-Pregabalin-d4.
Caption: Generalized synthesis workflow for rac-Pregabalin-d4.
Application in Bioanalytical Methods
The primary and most critical application of rac-Pregabalin-d4 is as an internal standard for the quantification of Pregabalin in biological samples. The following section details a representative experimental protocol for the analysis of Pregabalin in human plasma using HPLC-MS/MS with rac-Pregabalin-d4 as the internal standard.
Representative Experimental Protocol: Quantification of Pregabalin in Human Plasma by HPLC-MS/MS
This protocol is a composite of methodologies described in the scientific literature.[3]
4.1.1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of rac-Pregabalin-d4 (internal standard) in methanol.
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Vortex the sample for 10 seconds.
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Add 400 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge the sample at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 200 µL of the mobile phase.
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Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
4.1.2. HPLC-MS/MS Conditions
The following table summarizes typical HPLC-MS/MS parameters for the analysis of Pregabalin.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MRM Transitions | Pregabalin: m/z 160.1 → 142.1rac-Pregabalin-d4: m/z 164.1 → 146.1 |
Bioanalytical Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method using rac-Pregabalin-d4.
Caption: Bioanalytical workflow using rac-Pregabalin-d4.
Conclusion
rac-Pregabalin-d4 is an indispensable tool for the accurate and precise quantification of Pregabalin in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a well-established practice that ensures the reliability of data in clinical and research settings. This guide provides a foundational understanding of its properties, synthesis, and application for professionals in the field of drug development and analysis.
